Trichloro(2-methylbutyl)silane

Description

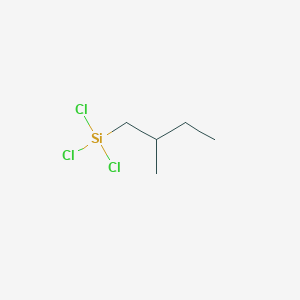

Structure

3D Structure

Properties

IUPAC Name |

trichloro(2-methylbutyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11Cl3Si/c1-3-5(2)4-9(6,7)8/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQZSESFOMSCPPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20884728 | |

| Record name | Silane, trichloro(2-methylbutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14007-39-7 | |

| Record name | Trichloro(2-methylbutyl)silane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14007-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, trichloro(2-methylbutyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014007397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, trichloro(2-methylbutyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, trichloro(2-methylbutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloro(2-methylbutyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.362 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and structural analysis of Trichloro(2-methylbutyl)silane

An In-depth Technical Guide to the Synthesis and Structural Analysis of Trichloro(2-methylbutyl)silane

Abstract

This compound is a chiral organosilane compound featuring a reactive trichlorosilyl group, making it a valuable precursor for advanced materials and specialized applications in pharmaceutical development. Its branched alkyl chain can influence the physical and chemical properties of derivative compounds, such as solubility and steric hindrance. This guide provides a comprehensive overview of the primary synthetic routes to this compound, namely Grignard reactions and hydrosilylation. It offers a detailed exploration of the mechanistic principles, step-by-step experimental protocols, and the rationale behind critical process parameters. Furthermore, this document outlines a rigorous framework for the structural and purity analysis of the final product using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Safety protocols for handling reactive chlorosilanes are also detailed, ensuring a comprehensive resource for researchers and professionals in chemistry and drug development.

Introduction: The Significance of Functionalized Alkyltrichlorosilanes

Organosilanes, compounds containing carbon-silicon bonds, are fundamental building blocks in a wide array of scientific disciplines. Within this class, alkyltrichlorosilanes (RSiCl₃) are particularly noteworthy. The three chlorine atoms attached to the silicon center render the molecule highly reactive, serving as a versatile chemical handle for nucleophilic substitution. This reactivity allows for the grafting of these molecules onto surfaces, polymerization into silicones, or conversion into other organosilicon compounds.

This compound stands out due to the specific nature of its alkyl group. The 2-methylbutyl moiety introduces a chiral center and a branched structure. In the context of drug development and materials science, such features are critical. The alkyl group's size and shape can modulate lipophilicity and steric interactions, which are key parameters in drug-receptor binding and the pharmacokinetic profile of a molecule[1]. When used as surface modifiers for nanomaterials, these structural characteristics can influence drug loading and release kinetics in advanced drug delivery systems[2][3]. This guide provides the foundational knowledge for the controlled synthesis and rigorous characterization of this important chemical intermediate.

Synthesis Methodologies

The formation of the silicon-carbon bond is the central challenge in synthesizing this compound. Two powerful and widely adopted strategies are the Grignard reaction and catalytic hydrosilylation. The choice between these methods depends on factors such as starting material availability, desired purity, scalability, and tolerance for potential side reactions.

Grignard Reaction: A Classic Approach to Si-C Bond Formation

The Grignard reaction is a cornerstone of organometallic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds[4]. For alkyltrichlorosilanes, this method involves the reaction of a Grignard reagent (R-MgX) with a silicon halide, typically silicon tetrachloride (SiCl₄)[5][6].

The reaction proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic silicon atom of SiCl₄. The use of an ethereal solvent, such as tetrahydrofuran (THF), is critical. THF stabilizes the Grignard reagent through coordination and provides a suitable reaction medium[7][8]. A "reverse addition" protocol, where the Grignard reagent is added slowly to an excess of silicon tetrachloride, is employed to minimize the formation of di- and tri-alkylated silane byproducts (e.g., (C₅H₁₁)₂SiCl₂), thereby maximizing the yield of the desired mono-alkylated product[6].

-

Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere. All glassware must be rigorously dried.

-

Grignard Reagent Formation: Place magnesium turnings in the flask. Add a small portion of a solution of 1-chloro-2-methylbutane in anhydrous THF via the dropping funnel. An iodine crystal may be added to initiate the reaction. Once initiated, add the remaining alkyl halide solution dropwise to maintain a gentle reflux. After the addition is complete, continue stirring until the magnesium is consumed.

-

Reaction with SiCl₄: In a separate, larger flask, place an excess of silicon tetrachloride in anhydrous THF and cool the mixture in an ice bath.

-

Addition: Slowly add the prepared Grignard reagent to the stirred SiCl₄ solution via a cannula. Maintain the temperature below 10°C throughout the addition.

-

Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. The resulting slurry, containing magnesium chloride precipitate, is filtered under an inert atmosphere.

-

Purification: The solvent and excess SiCl₄ are removed from the filtrate by distillation. The remaining crude product is then purified by vacuum distillation to yield pure this compound.

Hydrosilylation: An Atom-Economical Alternative

Hydrosilylation is the catalytic addition of a silicon-hydride bond across an unsaturated bond, such as an alkene's C=C double bond[9][10]. This method is highly atom-economical and often provides excellent control over regioselectivity. For this compound, this involves the reaction of trichlorosilane (HSiCl₃) with 2-methyl-1-butene.

This reaction requires a transition metal catalyst, most commonly platinum-based complexes like Speier's (H₂PtCl₆) or Karstedt's catalyst[11][12]. The catalytic cycle generally involves the oxidative addition of the Si-H bond to the metal center, coordination of the alkene, migratory insertion to form a metal-alkyl intermediate, and reductive elimination to yield the final product and regenerate the catalyst[13]. The reaction typically yields the anti-Markovnikov product, where the silicon atom adds to the terminal carbon of the double bond. This regioselectivity is crucial for obtaining the desired linear alkyl chain attached to the silicon.

-

Apparatus Setup: A pressure-rated flask or a flask equipped with a dry-ice condenser is required, as 2-methyl-1-butene is volatile. The setup must be under an inert nitrogen or argon atmosphere.

-

Reagent Charging: Charge the flask with trichlorosilane and the hydrosilylation catalyst (e.g., Karstedt's catalyst).

-

Alkene Addition: Cool the flask and slowly add 2-methyl-1-butene.

-

Reaction: Allow the mixture to warm to room temperature or gently heat it according to the catalyst's requirements. The reaction is often exothermic and may require cooling to control the rate.

-

Monitoring: Monitor the reaction's progress using GC or NMR to confirm the consumption of starting materials.

-

Purification: Once the reaction is complete, the catalyst may be removed by filtration through a short plug of silica or celite. The product is then purified by vacuum distillation.

Comparison of Synthetic Routes

| Feature | Grignard Reaction | Hydrosilylation |

| Precursors | 2-methylbutyl halide, Mg, SiCl₄ | 2-methyl-1-butene, HSiCl₃ |

| Byproducts | Magnesium salts, di/tri-alkylated silanes | Isomerized alkenes, side-reaction products |

| Selectivity | Prone to over-alkylation | High regioselectivity (anti-Markovnikov) |

| Atom Economy | Moderate | High |

| Catalyst | None required | Required (e.g., Pt, Rh complexes)[9] |

| Scalability | Well-established for large scale | Readily scalable |

Structural Analysis and Characterization

Rigorous analytical validation is essential to confirm the identity, structure, and purity of the synthesized this compound. A multi-technique approach provides a self-validating system, ensuring the material meets the standards required for research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. ¹H, ¹³C, and ²⁹Si NMR experiments provide complementary information.

-

¹H NMR: Provides information on the number and connectivity of protons. The spectrum for this compound will show distinct signals for the methyl, methylene, and methine protons of the 2-methylbutyl group.

-

¹³C NMR: Reveals the number of unique carbon environments. The spectrum will confirm the five distinct carbons of the alkyl chain.

-

²⁹Si NMR: This experiment directly probes the silicon nucleus. For this compound, a single resonance is expected in the region typical for alkyltrichlorosilanes[14][15].

| Nucleus | Predicted Chemical Shift (ppm) | Key Features |

| ¹H NMR | 0.8 - 2.0 | Complex multiplets for the alkyl chain protons. |

| ¹³C NMR | 10 - 50 | Five distinct signals corresponding to the C₅ alkyl chain. |

| ²⁹Si NMR | 12 - 18 | A single peak confirming the R-SiCl₃ environment[14]. |

Note: Predicted shifts are approximate and can vary based on solvent and experimental conditions. A known spectrum for the similar compound Trichloro(isobutyl)silane is available for comparison[16].

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an essential technique for assessing purity and confirming the molecular weight of the compound[17][18].

-

Gas Chromatography (GC): The sample is vaporized and passed through a column, separating it from any residual starting materials, solvents, or byproducts. A single major peak on the chromatogram indicates high purity[19][20].

-

Mass Spectrometry (MS): As the compound elutes from the GC column, it is ionized (typically by electron impact) and fragmented. The mass spectrometer separates these fragments based on their mass-to-charge (m/z) ratio[21][22]. The mass spectrum of this compound will show a characteristic molecular ion peak and a distinct isotopic pattern due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl). Common fragmentation involves the loss of alkyl or chloro groups[23].

| m/z Fragment | Identity | Notes |

| 204/206/208/210 | [C₅H₁₁SiCl₃]⁺ | Molecular ion peak cluster, showing the characteristic isotopic pattern for Cl₃. |

| 133 | [SiCl₃]⁺ | A common fragment from the cleavage of the C-Si bond. |

| 71 | [C₅H₁₁]⁺ | The 2-methylbutyl carbocation. |

-

Sample Preparation: Prepare a dilute solution of the purified silane in a dry, inert solvent (e.g., hexane or dichloromethane).

-

GC Conditions:

-

Column: A non-polar capillary column, such as a DB-5ms or equivalent, is suitable[24].

-

Injection: Use a splitless injection mode for sensitivity.

-

Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to ensure separation of all components[18][24].

-

-

MS Conditions:

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. For this compound, key vibrational bands include:

-

C-H stretching: Strong absorptions around 2850-2960 cm⁻¹ from the alkyl group.

-

Si-Cl stretching: Strong, characteristic absorptions typically found in the 450-650 cm⁻¹ region.

-

C-Si stretching: Weaker absorptions around 650-850 cm⁻¹.

Applications in Drug Development and Research

The utility of this compound lies in its role as a versatile intermediate. The trichlorosilyl group is a highly reactive anchor for covalent attachment to various substrates.

-

Surface Functionalization: It can be used to modify the surface of silica-based materials, such as nanoparticles or microarrays. This is critical in drug delivery, where nanoparticles are functionalized to improve drug loading, control release, and target specific cells[2]. The 2-methylbutyl group provides a defined, hydrophobic spacer arm.

-

Precursor to Silane Coupling Agents: The chlorine atoms can be readily substituted by alkoxy groups (e.g., by reaction with ethanol to form triethoxy(2-methylbutyl)silane). These alkoxysilanes are less reactive and more stable to handle but can still undergo hydrolysis and condensation to form stable siloxane bonds on surfaces.

-

Synthesis of Bioactive Molecules: The incorporation of silicon into drug candidates is an emerging strategy in medicinal chemistry. Silicon can alter a molecule's metabolic profile and physicochemical properties[25]. Chiral silanes like this one can serve as building blocks in the synthesis of more complex, stereochemically defined pharmaceutical agents[1][26].

Safety and Handling of Chlorosilanes

Chlorosilanes are hazardous materials and must be handled with extreme caution in a controlled laboratory environment[27].

-

Reactivity with Water: Chlorosilanes react violently with water, moisture, and protic solvents, releasing corrosive hydrogen chloride (HCl) gas[28][29]. All reactions must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).

-

Corrosivity: The compound itself and the HCl produced upon hydrolysis are highly corrosive to skin, eyes, and the respiratory tract[30][31].

-

Flammability: Many chlorosilanes are flammable liquids[29][31]. Keep away from ignition sources and use non-sparking tools[28][30].

Mandatory Personal Protective Equipment (PPE):

-

Chemical-resistant gloves (neoprene or nitrile rubber)[28].

-

Flame-retardant lab coat.

-

Work should be performed exclusively in a certified chemical fume hood.

Conclusion

This compound is a valuable chiral building block accessible through well-established synthetic methodologies like the Grignard reaction and hydrosilylation. The choice of synthesis route can be tailored based on available precursors and desired process characteristics. A rigorous analytical workflow, combining NMR, GC-MS, and FTIR, is crucial for ensuring the structural integrity and purity of the final product. Given its reactive nature, strict adherence to safety protocols is paramount. The unique combination of a reactive silyl group and a chiral alkyl chain makes this compound a promising intermediate for creating novel functionalized materials and complex molecules relevant to the pharmaceutical and drug development industries.

References

-

AIP Publishing. Mass spectrometric analysis of organosilanes covalently bonded to metal oxide surfaces: SI MS versus ESC. [Link]

-

Gelest, Inc. TRICHLOROSILANE, 99%. [Link]

-

American Chemistry Council. GLOBAL SAFE HANDLING OF CHLOROSILANES. [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Trichlorosilane. [Link]

-

ACS Publications. Mass spectroscopy of organosilicon compounds. Examples of interaction of the silyl center with remote phenyl groups. The Journal of Organic Chemistry. [Link]

-

ACS Publications. Mass spectra of silanes. Multiple rearrangements and bonding to silicon. The Journal of Organic Chemistry. [Link]

-

PubChem. Silane, trichloro(2-methylpropyl)-. [Link]

- Google Patents. Preparation of alkyl silanes by the grignard reaction employing cyclic ethers.

-

ResearchGate. Identification of higher order silanes during monosilane pyrolysis using gas chromatography-mass spectrometry. [Link]

-

PubMed. Grignard reaction with chlorosilanes in THF: a kinetic study. [Link]

-

ACS Publications. Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. Analytical Chemistry. [Link]

-

Organic Chemistry Portal. One-Pot in Situ Formation and Reaction of Trimethyl(trichloromethyl)silane: Application to the Synthesis of 2,2,2-Trichloromethylcarbinols. [Link]

-

PubChemLite. This compound (C5H11Cl3Si). [Link]

-

US EPA. Silane, trichloro(2-methylbutyl)- - Substance Details. [Link]

-

Gelest, Inc. GRIGNARD REAGENTS AND SILANES. [Link]

-

PubMed. Selective hydrosilylation of allyl chloride with trichlorosilane. [Link]

-

Chemistry LibreTexts. Hydrosilylation of Alkenes. [Link]

- Google Patents. Method for preparing chloro silane.

-

ResearchGate. Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. [Link]

-

Separation Science. Gas-phase reactions in Orbitrap GC-MS complicate silane analysis. [Link]

-

Agilent. Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. [Link]

-

Agilent. Silanes Application Note. [Link]

-

ResearchGate. Selective hydrosilylation of allyl chloride with trichlorosilane. [Link]

- Google Patents. Gas chromatography separation method for silane / chlorosilanes and ....

-

ResearchGate. The 29 Si NMR chemical shifts of selected chemical species. [Link]

-

SpectraBase. Trichloro(isobutyl)silane - Optional[1H NMR] - Spectrum. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

ResearchGate. 59.6 MHz 29 Si{ 1 H} NMR spectrum (upper insert) of the.... [Link]

-

Omics Online. The Role of Alkyl Groups in Organic Chemistry and Drug Design. Journal of Analytical & Bioanalytical Techniques. [Link]

-

ResearchGate. Biomedical Applications of Functionalized Nanomaterials. [Link]

-

MDPI. Special Issue: Applications of Biomolecular Structures and Interaction in Drug Development. [Link]

-

ResearchGate. Application of an Alkali Functionalized Material for Treating Pharmaceutical Wastewater Containing Chlorhexidine Gluconate and Cetrimide. [Link]

Sources

- 1. omicsonline.org [omicsonline.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. leah4sci.com [leah4sci.com]

- 5. US2872471A - Preparation of alkyl silanes by the grignard reaction employing cyclic ethers - Google Patents [patents.google.com]

- 6. gelest.com [gelest.com]

- 7. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Selective hydrosilylation of allyl chloride with trichlorosilane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Hydrosilylation Catalyst [sigmaaldrich.com]

- 12. Platinum Complexes Catalyzed Hydrosilylation of Trichlorosilane and Allyl Chloride [manu56.magtech.com.cn]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. spectrabase.com [spectrabase.com]

- 17. researchgate.net [researchgate.net]

- 18. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 19. gcms.cz [gcms.cz]

- 20. JP5560239B2 - Gas chromatography separation method for silane / chlorosilanes and column for gas chromatography - Google Patents [patents.google.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pubs.aip.org [pubs.aip.org]

- 24. lcms.cz [lcms.cz]

- 25. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. globalsilicones.org [globalsilicones.org]

- 28. gelest.com [gelest.com]

- 29. nj.gov [nj.gov]

- 30. chemicalbook.com [chemicalbook.com]

- 31. echemi.com [echemi.com]

An In-depth Technical Guide on the Physical and Chemical Properties of Trichloro(2-methylbutyl)silane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichloro(2-methylbutyl)silane is an organosilicon compound characterized by a chiral 2-methylbutyl group attached to a silicon atom, which is also bonded to three chlorine atoms. This structure imparts a unique combination of reactivity and stereochemistry, making it a valuable reagent in organic synthesis and materials science. The presence of the trichlorosilyl group allows for facile hydrolysis and condensation reactions, forming stable siloxane bonds, while the chiral alkyl group can introduce asymmetry in targeted molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, reactivity, and potential applications, with a particular focus on its relevance to drug development.

Part 1: Core Physical and Chemical Properties

The fundamental properties of this compound are crucial for its handling, storage, and application in various chemical transformations. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C5H11Cl3Si | [1][2] |

| Molecular Weight | 205.59 g/mol | [1][2] |

| CAS Number | 14007-39-7 | [1][2] |

| Appearance | Data not available, likely a liquid | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| InChI | InChI=1S/C5H11Cl3Si/c1-3-5(2)4-9(6,7,8)/h5H,3-4H2,1-2H3 | [1][3] |

| SMILES | CCC(C)C(Cl)Cl | [1][3] |

Part 2: Synthesis and Reactivity

Synthesis

The synthesis of alkyltrichlorosilanes like this compound is typically achieved through hydrosilylation. This process involves the addition of a silane (in this case, trichlorosilane, HSiCl3) across a double bond of an alkene. For this compound, the precursor would be an alkene such as 2-methyl-1-butene. The reaction is generally catalyzed by a platinum-based catalyst.

Illustrative Synthetic Workflow:

Caption: Synthesis of this compound via hydrosilylation.

This method is a common and efficient way to form carbon-silicon bonds.[4]

Chemical Reactivity

The reactivity of this compound is dominated by the three silicon-chlorine bonds. These bonds are highly susceptible to nucleophilic attack, making the compound a versatile precursor for a variety of organosilicon derivatives.

In the presence of water, this compound readily undergoes hydrolysis to form the corresponding silanetriol, (2-methylbutyl)silanetriol, and hydrochloric acid.[5][6][7] This silanetriol is generally unstable and undergoes rapid self-condensation to form polysiloxanes, which can be linear, cyclic, or cross-linked networks. The steric bulk of the 2-methylbutyl group influences the rate of these reactions and the structure of the resulting polymer.[8]

Stepwise Hydrolysis and Condensation Mechanism:

Caption: Hydrolysis and condensation pathway of this compound.

The rate of hydrolysis can be influenced by the pH, with catalysis occurring under both acidic and basic conditions.[9]

The chlorine atoms can be displaced by a variety of nucleophiles other than water. For example, reaction with alcohols in the presence of a base will yield alkoxysilanes. Reactions with organometallic reagents, such as Grignard or organolithium reagents, can be used to form new carbon-silicon bonds.[10][11] The efficiency of these reactions can sometimes be enhanced by the use of catalysts.[10] The stereochemistry at the silicon center can be influenced by the nature of the nucleophile and the reaction conditions.[12][13]

Part 3: Applications in Drug Development and Organic Synthesis

The unique properties of this compound make it a valuable tool in the synthesis of complex organic molecules, including pharmaceuticals.

Silyl Ethers as Protecting Groups

One of the most significant applications of organosilanes in drug development is their use in the formation of silyl ethers to protect hydroxyl groups.[14][15][16] The 2-methylbutyltrichlorosilyl group can be used to introduce a sterically hindered and chiral silyl protecting group. The stability of the resulting silyl ether towards hydrolysis can be tuned by the steric bulk of the substituents on the silicon atom.[17][18][19] This allows for selective protection and deprotection of alcohols during a multi-step synthesis.

Workflow for Silyl Ether Protection and Deprotection:

Caption: General workflow for the protection and deprotection of alcohols using silyl ethers.

Chiral Auxiliary

The presence of a chiral center in the 2-methylbutyl group allows for the potential use of this silane as a chiral auxiliary in asymmetric synthesis. By temporarily incorporating the silyl group into a molecule, it can influence the stereochemical outcome of a subsequent reaction. After the desired transformation, the silyl group can be removed.

Part 4: Safety and Handling

This compound is a reactive and corrosive compound that requires careful handling.[20][21][22][23]

-

Reactivity with Water: It reacts violently with water and moisture, releasing corrosive hydrogen chloride gas.[20] Therefore, it must be handled under anhydrous conditions, for example, in a glove box or under an inert atmosphere (e.g., nitrogen or argon).

-

Corrosivity: It is corrosive to skin, eyes, and the respiratory tract.[22][23] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, and bases.[20]

Conclusion

This compound is a valuable organosilicon compound with a unique combination of reactivity and chirality. Its primary utility lies in its ability to serve as a precursor for silyl ethers, which are widely used as protecting groups in the synthesis of complex organic molecules, including pharmaceuticals. The chiral nature of the 2-methylbutyl group also presents opportunities for its use in asymmetric synthesis. A thorough understanding of its physical properties, reactivity, and handling requirements is essential for its safe and effective use in a research and development setting.

References

-

U.S. Environmental Protection Agency. (2023, November 1). Silane, trichloro(2-methylbutyl)-. Substance Details - SRS. [Link]

-

Maoz, R., & Sagiv, J. (1984). n-Alkylsiloxanes: From Single Monolayers to Layered Crystals. The Formation of Crystalline Polymers from the Hydrolysis of n-Octadecyltrichlorosilane. Journal of the American Chemical Society, 106(23), 6647–6654. [Link]

- Rochow, E. G. (1979). Process for the hydrolysis and condensation of alkyl/aryl-trichlorosilanes. U.S.

-

Murakami, K., Yorimitsu, H., & Oshima, K. (2009). Zinc-Catalyzed Nucleophilic Substitution Reaction of Chlorosilanes with Organomagnesium Reagents. The Journal of Organic Chemistry, 74(3), 1415–1417. [Link]

-

Corriu, R. J. P., & Guerin, C. (1977). Kinetic and stereochemical evidence for nucleophilic assistance in the nucleophilic hydrolysis of chlorosilanes. Journal of the Chemical Society, Chemical Communications, (19), 650–651. [Link]

-

Gratton, S. E., Napier, M. E., Ropp, P. A., Tian, S., & DeSimone, J. M. (2012). Incorporation and Controlled Release of Silyl Ether Prodrugs from PRINT Nanoparticles. Journal of the American Chemical Society, 134(18), 7549–7552. [Link]

-

Gratton, S. E., Napier, M. E., Ropp, P. A., Tian, S., & DeSimone, J. M. (2012). Incorporation and Controlled Release of Silyl Ether Prodrugs from PRINT Nanoparticles. Journal of the American Chemical Society, 134(18), 7549–7552. [Link]

-

Franz, A. K. (2024). The role of silicon in drug discovery: a review. RSC Medicinal Chemistry. [Link]

-

Corriu, R. J. P., & Guerin, C. (1977). Kinetic and stereochemical evidence for nucleophilic assistance in the nucleophilic hydrolysis of chlorosilanes. Journal of the Chemical Society, Chemical Communications, (19), 650–651. [Link]

-

National Center for Biotechnology Information. (n.d.). Silane, trichloro(2-methylpropyl)-. PubChem. [Link]

-

DePuy, C. H., & Damrauer, R. (1984). The reactions of trimethylchlorosilane with various nucleophiles in the gas phase using the flowing afterglow technique. Organometallics, 3(3), 362–365. [Link]

-

Napier, M. E., & DeSimone, J. M. (2011). Tunable Bifunctional Silyl Ether Cross-Linkers for the Design of Acid Sensitive Biomaterials. PMC, 3(12), 3441–3444. [Link]

-

Sagiv, J. (1980). The Structure and Reactivity of Alkylsiloxane Monolayers Formed by Reaction of Alkyltrichlorosilanes on Silicon Substrates. DTIC. [Link]

-

PubChemLite. (n.d.). This compound (C5H11Cl3Si). [Link]

-

LibreTexts. (2022, October 4). 4.18: Nucleophilic Substitution at Silicon. Chemistry LibreTexts. [Link]

-

National Center for Biotechnology Information. (n.d.). Silane, trichloro(3-methylbutyl)-. PubChem. [Link]

-

Organic Chemistry Portal. (n.d.). One-Pot in Situ Formation and Reaction of Trimethyl(trichloromethyl)silane: Application to the Synthesis of 2,2,2-Trichloromethylcarbinols. [Link]

-

Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50. [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Trichloro(2,4,4-trimethylpentyl)silane. [Link]

-

New Jersey Department of Health. (2002, June). TRICHLORO(CHLORO- METHYL)SILANE HAZARD SUMMARY. [Link]

-

Kurjata, J., & Chruściel, J. (2023). Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution. Materials, 16(4), 1547. [Link]

-

Henegar, K. E., & Lira, R. (2012). One-pot in situ formation and reaction of trimethyl(trichloromethyl)silane: application to the synthesis of 2,2,2-trichloromethylcarbinols. The Journal of Organic Chemistry, 77(6), 2999–3004. [Link]

-

Organic Chemistry Portal. (n.d.). Alkylsilane synthesis. [Link]

-

National Center for Biotechnology Information. (n.d.). Trichloro(silylmethylsilyl)silane. PubChem. [Link]

Sources

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. echemi.com [echemi.com]

- 3. PubChemLite - this compound (C5H11Cl3Si) [pubchemlite.lcsb.uni.lu]

- 4. Alkylsilane synthesis [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. US4161487A - Process for the hydrolysis and condensation of alkyl/aryl-trichlorosilanes - Google Patents [patents.google.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Kinetic and stereochemical evidence for nucleophilic assistance in the nucleophilic hydrolysis of chlorosilanes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. Kinetic and stereochemical evidence for nucleophilic assistance in the nucleophilic hydrolysis of chlorosilanes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. Incorporation and Controlled Release of Silyl Ether Prodrugs from PRINT Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Tunable Bifunctional Silyl Ether Cross-Linkers for the Design of Acid Sensitive Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 20. fishersci.com [fishersci.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. chemos.de [chemos.de]

- 23. nj.gov [nj.gov]

Introduction: The Role of Organotrichlorosilanes in Modern Science

An In-Depth Technical Guide to Trichloro(2-methylbutyl)silane: Synthesis, Properties, and Applications

Organotrichlorosilanes (RSiCl₃) are a class of organosilicon compounds characterized by a silicon atom bonded to an organic group and three chlorine atoms. This trifunctional nature makes them highly reactive and versatile building blocks in both materials science and chemical synthesis. The silicon-chlorine bonds are readily hydrolyzed, forming silanols (Si-OH) that can condense to create stable siloxane networks (-Si-O-Si-). This reactivity is the cornerstone of their utility, enabling the formation of robust monolayers on surfaces and their use as precursors to complex silicone polymers.[1][2] For researchers and professionals in drug development, understanding the capabilities of specific organosilanes is crucial for applications ranging from the synthesis of complex organic molecules to the development of advanced analytical tools and biocompatible materials.[3]

This guide provides a comprehensive technical overview of this compound, a specific alkyltrichlorosilane. We will delve into its fundamental properties, detail a logical synthetic pathway, explore its applications with a focus on surface modification, and provide robust protocols grounded in established chemical principles.

Part 1: Core Physicochemical Properties of this compound

A thorough understanding of a compound's fundamental properties is essential for its effective application. This compound is a chiral molecule due to the stereocenter at the second carbon of the butyl group. Its key identifiers and physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₁₁Cl₃Si | [4][5][6] |

| Molecular Weight | 205.59 g/mol | [4][5] |

| IUPAC Name | This compound | [4] |

| CAS Number | 14007-39-7 | [4][5] |

| Canonical SMILES | CCC(C)C(Cl)Cl | [4][6] |

| Appearance | Expected to be a clear, colorless to yellowish liquid | [7] |

| Reactivity | Highly reactive with nucleophiles, especially water | [8][9] |

Part 2: Synthesis of this compound

The most direct and atom-economical method for synthesizing alkyltrichlorosilanes is the hydrosilylation of an alkene with trichlorosilane (HSiCl₃).[10][11][12] This process involves the addition of a silicon-hydrogen bond across the double bond of the alkene, typically catalyzed by a transition metal complex.

For this compound, the logical precursors are trichlorosilane and 2-methyl-1-butene.

Reaction Mechanism: A Deeper Look

The synthesis proceeds via a platinum-catalyzed hydrosilylation, a cornerstone reaction in the silicon industry.[10][13] The choice of a platinum catalyst, such as Speier's catalyst (hexachloroplatinic acid), is based on its high efficiency and selectivity for this transformation.[13] The reaction mechanism, while complex, generally follows the Chalk-Harrod mechanism, which involves the oxidative addition of the Si-H bond to the platinum center, coordination of the alkene, migratory insertion, and reductive elimination to yield the final product and regenerate the catalyst.

The regioselectivity of the hydrosilylation is a critical consideration. The addition of the silyl group can occur at either carbon of the former double bond. In the case of 2-methyl-1-butene, this leads to two possible isomers. The reaction typically favors the formation of the terminal, less sterically hindered product, which is this compound.

Caption: Synthesis workflow for this compound via hydrosilylation.

Experimental Protocol: Laboratory-Scale Synthesis

Disclaimer: This protocol is a representative procedure based on established methods for hydrosilylation and should be performed by qualified personnel with appropriate safety measures.

Materials:

-

2-methyl-1-butene (freshly distilled)

-

Trichlorosilane (HSiCl₃)

-

Speier's catalyst (H₂PtCl₆ solution in isopropanol)

-

Anhydrous toluene (solvent)

-

Nitrogen or Argon gas for inert atmosphere

-

Standard reflux apparatus with a dropping funnel and condenser

Procedure:

-

System Preparation: Assemble the reflux apparatus and ensure it is flame-dried and purged with an inert gas (e.g., Nitrogen) to create anhydrous conditions. This is critical as trichlorosilane and the product are highly sensitive to moisture.

-

Reactant Charging: In the reaction flask, place 2-methyl-1-butene and a catalytic amount of Speier's catalyst solution under a positive pressure of inert gas.

-

Addition of Trichlorosilane: Add trichlorosilane to the dropping funnel. Slowly add the trichlorosilane to the stirred reaction mixture at a rate that maintains a gentle reflux. The reaction is exothermic.

-

Reaction Completion: After the addition is complete, continue to stir the mixture and maintain reflux for several hours to ensure the reaction goes to completion. Monitor the reaction progress by Gas Chromatography (GC) if possible.

-

Purification: Once the reaction is complete, cool the mixture to room temperature. The product can be purified by fractional distillation under reduced pressure to separate it from the solvent, any unreacted starting materials, and isomeric byproducts.

Part 3: Applications in Surface Modification

While direct applications in drug development are not prominently documented, this compound is an excellent candidate for surface modification, a technique broadly relevant to biomedical devices, analytical tools, and specialized labware.[2][3][14] Alkyltrichlorosilanes are widely used to create self-assembled monolayers (SAMs) on hydroxylated surfaces like glass, silicon wafers, and metal oxides.[15][16]

These monolayers can dramatically alter the surface properties, such as hydrophobicity, lubricity, and biocompatibility.[3][17] The 2-methylbutyl group of the silane provides a hydrophobic character to the modified surface.

Mechanism of Surface Modification

The process of forming a self-assembled monolayer with an alkyltrichlorosilane involves several key steps:

-

Hydrolysis: In the presence of trace amounts of water on the substrate surface, the Si-Cl bonds of the silane hydrolyze to form reactive silanol (Si-OH) groups.

-

Condensation: These silanols can condense with the hydroxyl groups (e.g., Si-OH on a glass surface) of the substrate, forming stable covalent siloxane (Si-O-Si) bonds.

-

Polymerization: Adjacent silane molecules can also condense with each other, creating a cross-linked polysiloxane network parallel to the surface, which adds to the stability and density of the monolayer.[1][18]

Caption: Workflow for surface modification using this compound.

Protocol: Creating a Hydrophobic Glass Surface

Materials:

-

Glass slides or silicon wafers

-

Piranha solution (H₂SO₄ and H₂O₂) - EXTREME CAUTION IS REQUIRED

-

Anhydrous toluene or hexane

-

This compound (e.g., 1% v/v solution)

-

Oven

Procedure:

-

Surface Cleaning and Activation:

-

Clean the glass slides thoroughly with detergent and rinse with deionized water.

-

Immerse the slides in Piranha solution for 30 minutes to remove organic residues and generate surface hydroxyl groups. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

-

Rinse the slides copiously with deionized water and dry with a stream of nitrogen.

-

-

Silanization:

-

Prepare a 1% (v/v) solution of this compound in anhydrous toluene in a moisture-free environment.

-

Immerse the cleaned and dried slides in the silane solution for 1-2 hours. The immersion time can be optimized to achieve the desired surface coverage.

-

-

Rinsing and Curing:

-

Remove the slides from the silane solution and rinse thoroughly with fresh anhydrous toluene to remove any unbound silane.

-

Dry the slides with a stream of nitrogen.

-

Cure the slides in an oven at 110-120°C for 1 hour to promote covalent bonding and cross-linking of the silane layer.

-

-

Verification: The resulting surface should be visibly hydrophobic, causing water droplets to bead up with a high contact angle.

Part 4: Spectroscopic Characterization

Spectroscopic methods are essential for confirming the structure and purity of the synthesized this compound.[19][20][21][22]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the 2-methylbutyl group. The chemical shifts and splitting patterns will be characteristic of the alkyl chain's structure.

-

¹³C NMR: The carbon NMR will show five distinct signals for the five carbon atoms in the molecule.

-

²⁹Si NMR: This technique can be used to confirm the silicon environment, which will show a characteristic shift for a trichlorosilyl group.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum will be dominated by strong C-H stretching vibrations around 2850-2960 cm⁻¹.

-

The presence of the Si-Cl bonds will give rise to strong absorptions typically in the 450-650 cm⁻¹ region.

-

The absence of a broad O-H peak (around 3200-3600 cm⁻¹) is a key indicator of the absence of hydrolyzed byproducts.

-

Part 5: Safety and Handling

Trichlorosilanes are hazardous materials and must be handled with appropriate precautions.[7][8][9]

-

Reactivity with Water: this compound reacts violently with water, releasing corrosive hydrogen chloride (HCl) gas. All handling must be done under anhydrous conditions and in a well-ventilated fume hood.[8][9]

-

Corrosivity: The compound and the HCl gas it produces upon hydrolysis are highly corrosive and can cause severe burns to the skin, eyes, and respiratory tract.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat. For operations with a higher risk of exposure, a respirator may be necessary.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area away from moisture and incompatible materials like bases and alcohols.

-

Spill and Disposal: In case of a spill, use an inert absorbent material. Do not use water. Dispose of the chemical and any contaminated materials as hazardous waste in accordance with local regulations.

Conclusion

This compound is a valuable organosilicon compound whose utility is derived from its highly reactive trichlorosilyl group. While its direct role in drug molecules is not established, its primary application in creating chemically modified surfaces is of significant interest to the broader scientific community, including those in drug development and diagnostics. The ability to precisely control surface properties like hydrophobicity is fundamental for creating advanced materials for cell culture, microfluidics, and analytical devices. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, empowers researchers to effectively and safely leverage the capabilities of this versatile chemical.

References

-

U.S. Environmental Protection Agency. Silane, trichloro(2-methylbutyl)- - Substance Details. [Link]

-

Fadeev, A. Y., & McCarthy, T. J. (2000). Self-Assembly Is Not the Only Reaction Possible between Alkyltrichlorosilanes and Surfaces: Monomolecular and Oligomeric Covalently Attached Layers of Dichloro- and Trichloroalkylsilanes on Silicon. Langmuir, 16(18), 7268–7278. [Link]

-

Fadeev, A. Y., & McCarthy, T. J. (1999). Self-Assembly Is Not the Only Reaction Possible between Alkyltrichlorosilanes and Surfaces: Monomolecular and Oligomeric. ACS Publications. [Link]

-

Wasserman, S. R., Tao, Y. T., & Whitesides, G. M. (1989). The Structure and Reactivity of Alkylsiloxane Monolayers Formed by Reaction of Alkyltrichlorosilanes on Silicon Substrates. DTIC. [Link]

-

Wasserman, S. R., Tao, Y. T., & Whitesides, G. M. (1989). The Structure and Reactivity of Alkylsiloxane Monolayers Formed by Reaction of Alkyltrichlorosilanes on Silicon Substrates. Defense Technical Information Center. [Link]

-

PubChem. Silane, trichloro(2-methylpropyl)-. National Center for Biotechnology Information. [Link]

-

University of Florida Digital Collections. (2018). Superhydrophobic Coating Synthesis via Silane Modifiers. [Link]

-

Henegar, K. E., & Lira, R. (2012). One-Pot in Situ Formation and Reaction of Trimethyl(trichloromethyl)silane: Application to the Synthesis of 2,2,2-Trichloromethylcarbinols. Organic Chemistry Portal. [Link]

-

U.S. Environmental Protection Agency. Silane, trichloro(2-methylbutyl)-. [Link]

-

PubChemLite. This compound (C5H11Cl3Si). [Link]

-

Sperotto, E., van Klink, G. P. M., & van Koten, G. (2008). A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses Procedure. [Link]

-

Henegar, K. E., & Lira, R. (2012). One-pot in situ formation and reaction of trimethyl(trichloromethyl)silane: application to the synthesis of 2,2,2-trichloromethylcarbinols. Journal of Organic Chemistry, 77(6), 2999–3004. [Link]

-

Inomata, K., et al. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. Communications Chemistry, 4(1), 63. [Link]

-

LibreTexts Chemistry. (2021). Hydrosilylation of Alkenes. [Link]

-

Slideshare. IR and NMR spectroscopy. [Link]

-

OrgoSolver. Introduction to infrared and nuclear magnetic resonance (NMR) spectroscopy. [Link]

-

Universal Class. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. [Link]

-

University of Manchester. Silanes for adhesion promotion and surface modification. [Link]

-

Progress in Chemistry. Platinum Complexes Catalyzed Hydrosilylation of Trichlorosilane and Allyl Chloride. [Link]

-

LibreTexts Chemistry. NMR and IR Spectroscopy. [Link]

-

ResearchGate. (PDF) Selective hydrosilylation of allyl chloride with trichlorosilane. [Link]

-

Mdnor, S. S., et al. (2022). Surface modification of bio-based composites via silane treatment: a short review. Journal of Adhesion Science and Technology, 36(14), 1541-1562. [Link]

-

Gelest. Silanes and Surface Modification. [Link]

-

Elmore, D. L., Chase, D. B., Liu, Y., & Rabolt, J. F. (2004). Infrared spectroscopy and spectroscopic imaging of n-propyl trichlorosilane monolayer films self-assembled on glass substrates. Vibrational Spectroscopy, 34(1), 37-45. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. research.manchester.ac.uk [research.manchester.ac.uk]

- 3. innospk.com [innospk.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. PubChemLite - this compound (C5H11Cl3Si) [pubchemlite.lcsb.uni.lu]

- 7. Silane, trichloro(2-methylpropyl)- | C4H9Cl3Si | CID 87489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. Selective hydrosilylation of allyl chloride with trichlorosilane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Hydrosilylation Catalyst [sigmaaldrich.com]

- 13. Platinum Complexes Catalyzed Hydrosilylation of Trichlorosilane and Allyl Chloride [manu56.magtech.com.cn]

- 14. Silanes and Surface Modification - Gelest [technical.gelest.com]

- 15. apps.dtic.mil [apps.dtic.mil]

- 16. apps.dtic.mil [apps.dtic.mil]

- 17. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]

- 18. pubs.acs.org [pubs.acs.org]

- 19. IR and NMR spectroscopy | PPTX [slideshare.net]

- 20. orgosolver.com [orgosolver.com]

- 21. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 22. chem.libretexts.org [chem.libretexts.org]

Hydrolysis mechanism of Trichloro(2-methylbutyl)silane

An In-depth Technical Guide on the Hydrolysis Mechanism of Trichloro(2-methylbutyl)silane

Abstract

This compound is an organosilicon compound featuring a reactive trichlorosilyl functional group. Its utility in surface modification, polymer synthesis, and as a coupling agent is fundamentally dictated by the hydrolysis of its silicon-chlorine bonds. This guide provides a detailed examination of the hydrolysis and subsequent condensation mechanisms of this compound. While specific kinetic data for this molecule are not extensively published, this document synthesizes established principles from analogous alkyltrichlorosilanes to offer a robust and mechanistically sound overview.[1] We will explore the core reaction pathway, the significant influence of steric and electronic effects, reaction conditions, and present standardized methodologies for empirical investigation. This document is intended for researchers, material scientists, and professionals in drug development seeking a comprehensive understanding of this class of compounds.

Introduction: The Role of Alkyltrichlorosilanes

Organotrichlorosilanes (RSiCl₃) are versatile chemical intermediates used extensively in materials science. Their primary function stems from the high reactivity of the Si-Cl bonds, which readily undergo hydrolysis in the presence of water or even atmospheric moisture.[2][3] This reaction replaces the chloro groups with hydroxyl (silanol) groups, which can then undergo condensation to form stable, cross-linked siloxane networks (Si-O-Si).[4][5][6] This process is the foundation for creating self-assembled monolayers (SAMs) on hydroxylated surfaces, synthesizing silicone polymers, and acting as adhesion promoters between organic and inorganic materials.[5][6]

This compound, with its branched alkyl group, presents a unique case where steric hindrance plays a significant role in modulating the reactivity of the silicon center.[7][8][9] Understanding its hydrolysis mechanism is therefore critical for controlling reaction rates, predicting the structure of the resulting polymeric materials, and optimizing its application in various technologies.

The Core Hydrolysis and Condensation Mechanism

The reaction of this compound with water is a multi-stage process involving sequential hydrolysis followed by intermolecular condensation.[1]

Stage 1: Stepwise Hydrolysis

The foundational reaction is a series of nucleophilic substitutions at the electrophilic silicon atom, with water acting as the nucleophile. The process liberates hydrogen chloride (HCl) as a byproduct.[1][5][10]

-

Initial Hydrolysis (Rate-Determining Step): The first substitution is typically the slowest step. The significant steric bulk of the 2-methylbutyl group sterically hinders the backside attack of a water molecule on the silicon atom, thereby decreasing the reaction rate compared to less hindered analogues like methyltrichlorosilane.[8][11]

-

C₅H₁₁SiCl₃ + H₂O → C₅H₁₁Si(OH)Cl₂ + HCl

-

-

Subsequent Hydrolysis Steps: The remaining chloro groups are subsequently replaced by hydroxyl groups. These reactions are generally faster than the initial step.

-

C₅H₁₁Si(OH)Cl₂ + H₂O → C₅H₁₁Si(OH)₂Cl + HCl

-

C₅H₁₁Si(OH)₂Cl + H₂O → C₅H₁₁Si(OH)₃ + HCl

-

The overall hydrolysis reaction can be summarized as: C₅H₁₁SiCl₃ + 3H₂O → C₅H₁₁Si(OH)₃ + 3HCl

Computational studies on similar chlorosilanes suggest that the reaction is facilitated by clusters of water molecules (e.g., tetramers), which act as a proton relay system, lowering the activation energy barrier for the substitution.[12][13][14] The mechanism can proceed with either inversion or retention of stereochemical configuration at the silicon center, with the inversion pathway often being slightly more favored.[12][13]

Stage 2: Condensation

The product of hydrolysis, (2-methylbutyl)silanetriol, is a highly reactive intermediate. Silanols are generally unstable and readily undergo intermolecular condensation to form thermodynamically stable siloxane (Si-O-Si) bonds, releasing water in the process.[1][15]

-

2 C₅H₁₁Si(OH)₃ → (HO)₂(C₅H₁₁)Si–O–Si(C₅H₁₁)(OH)₂ + H₂O

This condensation process continues, leading to the formation of linear or cyclic oligomers in solution, and ultimately to a highly cross-linked polysiloxane network or gel.[16] The structure of this final network is highly dependent on the reaction conditions.

Below is a diagram illustrating the sequential pathway from hydrolysis to the initial condensation product.

Key Factors Influencing Reaction Kinetics and Mechanism

The rates of hydrolysis and condensation are not fixed; they are profoundly influenced by several experimental parameters. Controlling these factors is essential for achieving desired material properties.

| Factor | Effect on Hydrolysis/Condensation | Causality |

| Steric Hindrance | Decreases the rate of hydrolysis significantly. | The bulky 2-methylbutyl group physically obstructs the nucleophilic attack of water on the silicon atom, increasing the activation energy of the rate-limiting step.[7][8][9][11][17] |

| pH | Catalyzed by both acid and base; minimal rate around pH 7. | Under acidic conditions, a leaving group (Cl) is protonated, making it a better leaving group. Under basic conditions, the stronger nucleophile (OH⁻) directly attacks the silicon atom.[18][19] The HCl byproduct can auto-catalyze the reaction.[1] |

| Water Concentration | Affects the competition between hydrolysis and condensation. | High water content favors complete hydrolysis to the silanetriol before significant condensation occurs. Limited water can lead to the formation of partially hydrolyzed species that co-condense.[20][21][22] |

| Solvent | Influences reactant solubility and transition state stability. | Polar, protic solvents like alcohols can participate in the reaction (alcoholysis) and stabilize charged intermediates. Aprotic solvents primarily act as a medium for the reactants.[1][20][23] |

| Temperature | Increases reaction rates. | Provides the necessary thermal energy to overcome the activation energy barriers for both hydrolysis and condensation, as per the Arrhenius equation. |

Experimental Methodologies for Studying Hydrolysis

Investigating the kinetics of this compound hydrolysis requires techniques capable of monitoring the chemical transformations in real-time. Spectroscopic methods are particularly well-suited for this purpose.

Core Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): NMR is a powerful tool for this analysis. ¹H NMR can track the disappearance of the alkyl protons adjacent to the silicon and the appearance of HCl. More definitively, ²⁹Si NMR can directly observe the chemical shift changes as Si-Cl bonds are replaced by Si-OH and subsequently Si-O-Si bonds, allowing for the quantification of each species.[24][25][26]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is effective for monitoring the reaction by tracking the disappearance of the Si-Cl vibrational bands and the appearance of the broad Si-OH stretch and the strong Si-O-Si asymmetric stretch.[20][27]

Generalized Protocol for Kinetic Analysis via FT-IR

This protocol describes a self-validating system for measuring hydrolysis rates.

-

System Preparation & Calibration:

-

Ensure the FT-IR spectrometer with an Attenuated Total Reflectance (ATR) probe is clean, dry, and purged with an inert gas (e.g., Nitrogen) to eliminate atmospheric moisture.

-

Record a background spectrum of the chosen solvent system (e.g., anhydrous acetone or THF with a controlled amount of water).

-

-

Reaction Initiation:

-

In a moisture-free environment (glove box), prepare a solution of the solvent and a known, precise concentration of water.

-

Inject a specific volume of this compound into the solvent to achieve the desired starting concentration. Initiate data collection immediately upon injection.

-

-

Data Acquisition:

-

Collect spectra at regular time intervals (e.g., every 30 seconds) for a duration sufficient to observe significant conversion.

-

Monitor the decrease in the intensity of the Si-Cl absorbance peak and the increase in the Si-OH and Si-O-Si absorbance peaks.

-

-

Data Analysis:

-

Using the spectrometer's software, calculate the peak area or height for the relevant vibrational bands in each spectrum.

-

Plot the concentration of the reactant (proportional to the Si-Cl peak intensity) versus time.

-

Determine the reaction order and calculate the pseudo-first-order rate constant (k) by fitting the data to the appropriate integrated rate law.

-

The following diagram outlines this experimental workflow.

Conclusion

The hydrolysis of this compound is a sequential process of nucleophilic substitution followed by condensation. The reaction kinetics are primarily dominated by the significant steric hindrance of the 2-methylbutyl group, which retards the initial hydrolysis step. By carefully controlling reaction parameters such as pH, water concentration, and solvent, scientists can manipulate the reaction pathway to produce tailored polysiloxane materials. The methodologies outlined herein provide a framework for the empirical study and characterization of this fundamental process, enabling further innovation in the fields of material science and drug delivery systems.

References

- Trichlorosilane - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFm5Mv6qewSwLa_RZjgcAz3fYhsmQhJQKGrar7C9Om7yqUVZ9oNkRN3HtEDEQSdj9M9ObCt3NuiouLEI7zad8Jcq17CxqKUtp9F7TVk1QnYGUjbohz_CUDB6Gj7muwj76wrsGL9fJjZmg==]

- Sterically hindered silanes for waterborne systems: a model study of s. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHC9TpuTD8iPb6tYZuwRdQzd4xCjiTdbMfsLHsNnlKWRV1Ylk7NO1u5hrNXo_gvylf0zb_Zq31YpMGdWNW0hhCKDvmyyK4WBYw__rtBnkgx2KVnK42LIsGYS5jYk2vPCxvKHwShwQY2PtqdR3NcvK7dY8tkFkrTYaSesV2ELxJEki_YHEkX7ZqTB40lJEirdtuZmd-dl_XjesrmPaFHARQ_0m6UfbDvBdfVM9GwqzSSawmcakmHZHKb3pJ8OaJm4pQQXIoWgFAMjokAGbNS_SbnFA==]

- Chlorosilane - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElP480yawyACH0edW2c6Wgvl9t5f8lOhkHidHQvguQx4QYCD76J__HG-_NaRzQp7W6letOCHBjwuskYdw7CTj8lEyuiV7bR5JrtxWwi4zDi78-t_igTUMHIiDFSEIa13bHMhm1GA==]

- Fact Sheet: “Chlorosilanes” - Hemlock Semiconductor. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXjER9pETDcLBf_7NpECZjgLDJMv3WnPkM2MJ9o9eY7kgk1RPIfCEJa3LV1ee-DkfSLLjBp2_412E33Hc7Nh9vqUFj8Vf5PiAzsVb8E2KlYaz-iHns7COMh_lkgz8_ujHVV92WI0ekEVXxvQ_eEZhUoy8nmOCbVBbg8kgE0nNPJ81i1MBJF8LJ]

- An In-depth Technical Guide on the Hydrolysis Mechanism of Trichloroeicosylsilane - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlhpL7IqPlurhBu5QFOpv-fOXTgJSNTIRIYH0nrbMLDZgHKcJQr9EqHJrQv3Qp3gU14ngHCQ_BAlQCTQiSLYlyAj5FWdvZKegIVLI1gBPp2rMijzaz70zqYkxxXsSUgJxIomEFPQQ4fyYfMdlo2LIQFmFB3uyF4ndn0ueQEUoQrkRD2qAPXnPNyN_sE4N0SfkKoPF7LvY3RvoxwkFm6beysKndF4o7Xid837L7T0Q=]

- What does trichlorosilane react with water to form? - IOTA CORPORATION LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzFpKd9lQjUl_Dpx6-Zpgq8cb25C1azD78ZX-zw0g-uZdKh4yCf9TlvRZYZo8Tq5J9ZR83IbRNylnew3MqxAbpitH6xevo-vl38J9pgJCLI3FFUV5BXEmo-7PytX8pa4JwpwcDMnbeYfo=]

- Factors contributing to the stability of alkoxysilanes in aqueous solution - Gelest, Inc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSK-Qi1j237F7SQmKzBO_OOP_UvoJEkz_ndD5xSjvpdLQgotNxvrvXbLlJXay3W0SXzeXkU7e6JePk0v-jev-6rZlSlfXF0jKFQjQ5o0cZk1VljnpkVBM-sqtFXbjHQp-7wxSYY1RZ4Kk9J-XOPm6Mq_WkRlhw0mKkb6Ye0Zg0RA8=]

- The steric effect of alkoxy groups on silane hydrolysis of tripropoxyvinylsilane and Trimethoxyvinylsilane. - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGh9qqvjKMMcZA3e3rg0HFRsHBc05uJ05OUuxwniZtcivW1wriXg9GbSRsY0oOO0ooczl4ClYU1o5DB2ZKCSJmMWpLWst5H4cr8lNoyZ8z8V-b3aeArmpyhZVQ6utrSzHPzKULp78SnU8GpsnpHf2E1rincp5bSzTUalkfhJ_i524Dt8U5sfrNVk2votcHapjoy9vb7VVzE8ZBy899u6N3almRZrltGO7-9I9wrwQBuM3f0f8_ikwJxQ9gmwsceGTqEc3w=]

- Exposure to an accidental trichlorosilane spill: three case reports - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDHYqMx8-HN_YN4pokyjPwoTs9sXWetUtdaFwMdJ8e-9L3gk-WGuPA7yAfTItXUQJy8mWl3-xtWzFO3MteSXUM4qWG9iGcYXVwk9SWH1ZuTwNeYW9cErHzQsD9q9kQ7vPGcgt3uSjRkTjf8DQ=]

- Typical hydrolysis reaction mechanisms of chlorosilanes with water... - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFg13y7J7_2rL9XHhO2svEUPt8QbUVxVGGIGVMU5QoEnCjiUJ3-WzB_QxfLPl0csc6o5uvrfQXIdXy_Dwt5N5qgd0pHcZZOV8-ZeFuNHbvoo9sfx71khO8Q_Cw7G-b9gaXEvLYSIbNE5QrAyTow-Gf8gToGp_-ovGTHIw6qOLT5Q5eNp8AY05C2IKHcGbLQNe7zqIo8yiq94IwuZHwNusJmxjwiYWGIt2LrWgTMhxJabVDYHxtOzQVbdTkwDI6zBOgY1VzE]

- Sterically hindered silanes for waterborne systems: A model study of s - Taylor & Francis eBooks. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_0Azwu7imaoHQSYzOsPjWV5MLeeeyrDzbME28gRRUD4-ry9m1TEHqmWOwCeYiCcLu0E23c9Zefp3OlXpYbzrrlox1Tkoe6ZM9ZAsB0AWLsb_tGEytadeRfEyDjLf-54lgo8LstjVvjwJgT2MEL9eCaD_IsLvT5sm1ckC2WAWhRgUeS7XzXqk7DwMSLUQIiHHVWUAqTCW_t9QznChMPDWZbmtSguGtdT4PTxFFS5gaKidfS911oTrHxGQ2VYmUwHWhmp7Zpj1Ck1gG4M_tP5Qw9thA_TndALpWIh8VJf-4TF5Y6V-flCZCM2JAW7Cf_Vk=]

- Influence of steric effects on the kinetics of ethyltrimethoxysilane hydrolysis in a fast sol-gel system | Chemistry of Materials - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAV_LgciM3sjU8_kvYqBXkZ070J1UwL2KSWkVLyWYOlhsag3qAZ7oBMsusFHT3VmKz7D0kGOgJ9Eg9iiUwNekkyAE0DNKEODNmYZajdJ7HIHwM1wzRGlmDjQZxmy-61_DQYAURfXk2]

- FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane - Elsevier. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWuaZp5yoLNxetTiX-DE_fPzaF_0T3rgzUTrag6MF7x45gHTuv3sVffesH9GiDkWDw6AOiMuhb5mqZNjnkFlc58xHyWkliAzYWte8EkXzaWcJ6MGA6q86ljHFrm5miBK4JMojj69kzseaKsjtJi-UyGIaHQ6x3vWSxyMJlmtl0pTTatUf1wmIabfc6AePGv9ojmwXBl3LoBq9VL3z-mIhOwO1fihXbc4UjAgqEafqnRltLAKM3ZoWSync6cogPjH9gjOiyM6giDRNpRfD6s6xWxyCwFD3GOOi0Z_fRZxxnFbI-3EYEYSQGCfviq6IccMvu]

- Hydrolysis and Stability of Trichloro(4-phenylbutyl)silane in Different Solvents: An In-depth Technical Guide - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9-8COtQNkbk1a8glIlSBUmeRpZyJ9ku-LrZpQ1QucqeH8RFj00zWiixi2QhD0Z8OCQaw90cZgDNA09oTO6o2e0-JbUXo7wRlmqMIGtZnj754jL8vSKfRe3sv-lz8g-CGJkTa1yZwchNloUriyrfmWj0025POc3Xa2PB-MVYKXEGWXOuKWpz2ryaY2S5zsSY2_9QetACXiXXEBtMm-vpiaQGNMhVNVzp-FcPIUe8gUMZ0zZDnMDqrqbR_VsxlTDGGaOwCMXjwCwLF3]

- Silanetriols as Powerful Starting Materials for Selective Condensation to Bulky POSS Cages | Organometallics - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIOaK2pOszik7rVBOGgwxFS14qXvPg5S373reP7WPhMwcOkJJIZ8iqtQr07Kv38Adx4Qww1nxeNheGmY790-I-XfJlaPSYBZs4hvNyHAj9XrkIC3ntRv_aVJ8B8Dkg_n3KaVRsuQ==]

- Substituent effect on the hydrolysis of chlorosilanes: quantum chemical and QSPR study. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFilZEW3NaotOLu1hxBo1WC_hoW1spzTa_GVkcMkUCPKuf4SFCjuGtyjf82IvWhbROx45bOG11nlvTLihfg9sKp0EJqi-jUgNfOZ_riIuEOxO8RaMWvmdigT3o1VHsqs6WhDmFTF5o9TARkIxRNeYxtdpLaORPXFKxMzqpH--xBj_6mgk5872O3NTmh_jKU7KMRjMGteJQMrSs4RB61pbsSG6JjSHHGob8ULigFmr9hDef3P_hrEjHVezaeOUGoAF92n-d8]

- Oligo‐Condensation Reactions of Silanediols with Conservation of Solid‐State‐Structural Features. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0LAu2xEf3zbJYuqfrN5GEnfj-ZLv_UauH_KCfhWRz3Qz8vPkCUA-tI5eB5MmtUgyMVnVXZQmJqvy4rL-4KRON0UdrpO8Fd0dU5eEIm5oW6kkL3atTNTPZJWj82_RmVgF3lETDHx7oSz5dG9lzgVV9Yc099z4q-B_bPoCGtzlZVHFCXDoLbRvxQvMRFWoPgBLUaKAEMS1NgqOF8ieIsGnk_QgmJ8spCmK1ObX4d1WKlT12g5Y06Bqyp3nkP-PjW4U4RUbDYjUk6WSiVzrMyCPT1Qz7z1IwtcJnESz4e-i-n7vX_KsMN-Kp-LdbcbyYJMrJxd9qnTtErk3n6eUS91SCZq5GAAXJrqCESfI9DqyesGjpmn7Aa0KMMfCUA==]

- Synthesis of Si-Stereogenic Silanols by Catalytic Asymmetric Hydrolytic Oxidation - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-dgOYdApst4F4CND0ghF9zyKYUfIqezZfRfdOpXUQzwe5YKU-27P4TAdCfBozBZjRrE0K2VfZD5Hrs5aWRUMYnpPmh7Zyxi1ooLl862l0Yd7OQz7TrqgZM8sJE70lzoSxI9ZG]

- Theoretical study of the hydrolysis of chlorosilane - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEb8_9LSJRoaGPcYZTaPavbFmDilfiL8jrrXZ3CPMvpR5Gzog8LkxZZ5CHe9aqDq20n08XEQUTiBu69LmHqmrQmRaFEhOLDvDIM0_N7ViwHHEbPTZvqjrd_fHz_7BE8IFR1ssBdwQkffX_L6M8_10n1KL0b9mDah0ZGXhF4F1pntbDiQ2gBeftzVyV66PFR-GiHGAgwn435W8iOGXLUt3zcQ==]

- Hydrolysis and condensation mechanisms of a silane coupling agent studied by 13C and 29Si NMR | Semantic Scholar. [URL: https://vertexaisearch.cloud.google.

- Hydrolysis and condensation of silanes in aqueous solutions | Request PDF - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLtNFweEefrLT099vBqOAkwfUuoj_-e3s5g4WzP5tgIB4S-WUrZOoWokccwOrPHjVbVt9OJuo3SzZLDk3JXUu71AIaUIQEg81vVYQr4md9-IzqXFlWicsHK1yfHXbt1x_pKuSIYieWHN4L7gSakOUx99Jw4tJteMve56z7vYuTlNJzQUs_tem0tUE60kKOMBgCsqslQP8JsCRRPTQDyu7CHyW9UzKaKWEc]

- Hydrolysis and Esterification in Organically Modified Alkoxysilanes: A 29Si NMR Investigation of Methyltrimethoxysilane | Chemistry of Materials - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_B_roYVI_koanTdPR0A0HGmYqnLdv09KI1hqTtVrFqnURp_9SgXB9Vl01yLQdjpIhRhD0Kc2MF3Nsy_8TxU7_4mcZR2YHkTDkKxP60LajVTxlBYc5toQzBgx0nkCWqDnPK0MJmT_Ez-Q=]

- HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE C.J. BRINKER The most common sol-gel process for making glass or. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-A3PZs1ab3jP_WHQoYHQzCeJjFKPMSZ5zyOYdTR1N8wFmThs4CNHCNVHwClZEjWH-WrnyjRwuXTpnuz_Y-QTMgc93OBj6qbxFfTrmiF5STYVvpRg4yZLr5ZcIml01B0_8E-haOvxT1D9iJQOgKb1pmAOZRqAzKIa7yG23Zb9ftPLQINvvVdT6fOG5FxaCFXRXpktveUEToBIj]

- Catalytic Synthesis of Silanols by Hydroxylation of Hydrosilanes: From Chemoselectivity to Enantioselectivity - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoBLT0up2kRgO5pQYGrJrpPwpnQghv0kMK8Tj69bb0wQI0rqQJqbBYuIruk1vmUkrYGzjXBjVUe4gHs_WYDyUKKeLityFBXQlZfCriuECilIF4nvjPYtmrH0R0vBJrtBe2Pm9Z]

- Relative rates of hydrolysis of hydrolyzable groups of silanes... - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEP9pF46SmaRhj07cVIanh0tEYQBA14zxtRwjjrz8V6HAOkargpeBdY9teJTCROPrkJnn0vORLWQ-Kd2zt9x2o5TTV4Djfn4RMA7fNBGYUwe9AI7L1hf2eMi2HHbnEGVZYbJOEUWEK_HiBnUu4DSiYXpFtGOu6kk_vgoTNU70_o0xmpZBzJXsjsvx3K-Q0-BfrS-hFjZF3v7__LMo_C-LpQr1Mfd_xIrh52ZcqshZmqmVYUcZVRQHS3SgBQ4fM5MBBq]

- Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-y7KroectwqPH4NdoYOEpqyQAGKLJivGsneTI3k27xF_3TvXiXqo9fWgKYmp8N9VfCmXRRcL-sOWtpv9HOt75kPkohYzyn-uUslqj88__ep34ezWb_hJpT_r-K3fJ8jlGm_t2Uw7AB2Ol3e_SZw43r9S6OsA2ZKy2R6MGkyC_UYkCQ1lmN2mKvaDeCFc6EKJ9PAwYJ24zrUL3pZ2-RWwIyItTMaH8VH0dB1yEfOBbsYiG]

- PRINCIPLES OF HYDROLYSIS AND CONDENSATION REACTION OF ALKOXYSILANES - Publikationen der UdS. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGb75s0wWfA452FKevSc2e8ksw18STsbIUmMkl7I85llbYYKnvXjXI7tHe5itTVPzppb712IK7LCbjZHtJplT76z2DjZ11zI4_yz1mg9ESmwJox-GDyY3cHnOdasyzEFFF0DoIS1mDC68OFKP199LubX1hlGae-42WqzESTi4dRFEpxDyLzyF7yznacuUFKxXPU]

- Hydrolysis, Adsorption, and Dynamics of Silane Coupling Agents on Silica Surfaces. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQ19qMPpxH0NR-8NPlDgdDo3fZi_wvZOGYcRGt80pnNi2dJWfjUktTfriGuXfYQtS0k0WgrEKR1OZ_72tzpKFcizT0SoYhZAlHnDL1HT-fBUCTzaGuSgrJGP_TFImI4Prd36xq2nrOx4Gx]

- Kinetics of alkoxysilanes hydrolysis: An empirical approach - OUCI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvU7cTK24GGA0bxkvAeZDnz5kFP_5ZVJzWn5U0m2Gxp_QWOzcs8jHFNp3U0xwKbaTkScf_5vo0wGt89XX8Rca_WJv-5_HdTlDAHXLdzQuYaYGuhEq_Lt5lOYmKvQEXYqp-_UUTLn8=]

- Competition between hydrolysis and condensation reactions of trialkoxysilanes, as a function of the amount of water and the nature of the organic group | Request PDF - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQES1YBtmCAC8PBcp090AGFetBPOgd1Z_ZE0ir_9jOqaFJBk7GS2Rl1ypC_rHGy_F4dOduU6NkP1N795xxWNUV9ibDAHDA_0qFLrlr27fE9jYd9YbLLbm7LNkz2WjH5aDvnjgRRWegp-6vzbIRual24Diw7VQCXQcT1j9QgU9dvFEJ_Q2LZ8-NU6aWTMTHsl8f9IKyApO50-9nQCM1JnAhn3DG80_X93_MczTJFGPUegj0ffUrm5-GYCFg5DyfgWiaAxfdkdyZ3g7S35PmD2cir-rtzac0Xznikr9qWncRVqInwr0T8iLXXpW3frp_4lOTjiW1sTg9To6Yxzdssaj2qrg_YgiwU=]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. hscpoly.com [hscpoly.com]

- 3. Exposure to an accidental trichlorosilane spill: three case reports - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trichlorosilane - Wikipedia [en.wikipedia.org]

- 5. Chlorosilane - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. taylorfrancis.com [taylorfrancis.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. What does trichlorosilane react with water to form? - IOTA CORPORATION LTD. [iotachem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. universaar.uni-saarland.de [universaar.uni-saarland.de]

- 17. taylorfrancis.com [taylorfrancis.com]

- 18. gelest.com [gelest.com]

- 19. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 20. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]

- 21. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]

- 22. researchgate.net [researchgate.net]

- 23. Kinetics of alkoxysilanes hydrolysis: An empirical approach [ouci.dntb.gov.ua]

- 24. Hydrolysis and condensation mechanisms of a silane coupling agent studied by 13C and 29Si NMR | Semantic Scholar [semanticscholar.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

A Technical Guide to the Spectral Characterization of Trichloro(2-methylbutyl)silane

Abstract

Trichloro(2-methylbutyl)silane (C₅H₁₁Cl₃Si) is a reactive organosilane compound of significant interest in materials science and organic synthesis, particularly for the formation of self-assembled monolayers (SAMs). Verification of its molecular structure and purity is paramount for reproducible and reliable downstream applications. This technical guide provides a comprehensive overview of the key spectral data required for the unambiguous characterization of this compound. We delve into the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers and drug development professionals, offering not only reference data but also the scientific rationale behind the analytical methodologies and data interpretation.

Introduction: The Need for Rigorous Characterization

This compound is a member of the alkyltrichlorosilane family, compounds known for their ability to form robust, covalently bound monolayers on hydroxylated surfaces like silicon dioxide. The "trichloro" functional group is highly reactive, particularly towards water, leading to hydrolysis and subsequent polymerization to form polysiloxane networks. The "2-methylbutyl" alkyl chain dictates the physical and chemical properties of the resulting surface, such as hydrophobicity and steric hindrance.

Given the compound's reactivity, its purity and structural integrity are critical. Contaminants or isomers can drastically alter the properties of a functionalized surface. Therefore, a multi-faceted analytical approach is not just recommended but essential for quality control and research validity. This guide outlines the core spectroscopic techniques that, when used in concert, provide a definitive structural fingerprint of this compound.

Molecular Structure and Isomerism

The systematic IUPAC name for the target compound is this compound. Its structure features a chiral center at the second carbon of the butyl chain.

Key Structural Features:

-

Molecular Formula: C₅H₁₁Cl₃Si

-

Molecular Weight: 205.59 g/mol [1]

-

SMILES: CCC(C)C(Cl)Cl[1]

-

InChI Key: OQZSESFOMSCPPR-UHFFFAOYSA-N[1]